molecular formula C20H24N8OS B14428439 8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine CAS No. 78534-70-0

8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine

Cat. No.: B14428439
CAS No.: 78534-70-0
M. Wt: 424.5 g/mol
InChI Key: APLDGUGEEOJUSA-UHFFFAOYSA-N
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Description

8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an anilino group, a thiomorpholino group, and a piperazino group, all attached to a pyrimido-pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido-pyrimidine core, followed by the introduction of the anilino, thiomorpholino, and piperazino groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholino group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The anilino and piperazino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholino group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amino derivative.

Scientific Research Applications

8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Anilino-2-chloro-4-(1-oxido-thiomorpholino)-pyrimido(5,4-d)pyrimidine
  • 8-Anilino-2-methyl-4-(1-oxido-thiomorpholino)-pyrimido(5,4-d)pyrimidine

Uniqueness

8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of the piperazino group, in particular, distinguishes it from other similar compounds and may confer unique biological activities and chemical reactivity.

Properties

CAS No.

78534-70-0

Molecular Formula

C20H24N8OS

Molecular Weight

424.5 g/mol

IUPAC Name

4-(1-oxo-1,4-thiazinan-4-yl)-N-phenyl-2-piperazin-1-ylpyrimido[5,4-d]pyrimidin-8-amine

InChI

InChI=1S/C20H24N8OS/c29-30-12-10-27(11-13-30)19-17-16(25-20(26-19)28-8-6-21-7-9-28)18(23-14-22-17)24-15-4-2-1-3-5-15/h1-5,14,21H,6-13H2,(H,22,23,24)

InChI Key

APLDGUGEEOJUSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C(=N2)N4CCS(=O)CC4)N=CN=C3NC5=CC=CC=C5

Origin of Product

United States

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